1-Cyclohexyl-2-phenylethan-1-ol (CAS 6006-68-4) is a versatile secondary alcohol characterized by an asymmetric steric environment, featuring both a bulky, sp3-hybridized cyclohexyl group and a flexible benzyl moiety. With a molecular weight of 204.31 g/mol and an XLogP3 of 3.9, this building block offers high lipophilicity and excellent solubility in standard organic solvents [1]. In industrial and advanced laboratory settings, it is primarily procured as a high-purity precursor for the synthesis of complex heterocycles, chiral auxiliaries, and active pharmaceutical ingredients (APIs). Direct procurement of this compound bypasses the need for moisture-sensitive organometallic synthesis or cryogenic reduction steps, ensuring high reproducibility and step-economy in downstream applications[2].
Substituting 1-cyclohexyl-2-phenylethan-1-ol with its ketone counterpart, 1-cyclohexyl-2-phenylethanone, introduces a mandatory and often problematic reduction step (e.g., using borane dimethylsulfide at cryogenic temperatures), which lowers overall process yields and introduces trace impurities [1]. Furthermore, attempting to substitute this compound with the more common 1,2-diphenylethanol drastically alters the molecule's sp3 character and steric bulk. The rigid, planar nature of the bis-aromatic analog reduces lipophilicity and changes the conformational dynamics required for specific ligand binding or chiral auxiliary performance [2]. Finally, in situ synthesis via epoxide ring-opening or Grignard addition often yields regioisomeric mixtures or stoichiometric metal waste, making direct procurement of the pure secondary alcohol the superior choice for strict quality-control workflows [3].
Traditional in situ generation of 1-cyclohexyl-2-phenylethan-1-ol relies on the nucleophilic addition of benzylmagnesium bromide to cyclohexanecarboxaldehyde, a Grignard-Barbier type reaction. This method inherently generates stoichiometric quantities of magnesium salt byproducts[1]. Direct procurement of the pure alcohol eliminates 1.0+ equivalents of metal waste per mole of product, bypassing moisture-sensitive handling and complex aqueous workups.
| Evidence Dimension | Stoichiometric metal waste generation |
| Target Compound Data | 0 equivalents (direct procurement) |
| Comparator Or Baseline | >1.0 equivalents (Grignard synthesis baseline) |
| Quantified Difference | 100% reduction in metal salt byproducts |
| Conditions | Standard laboratory-scale nucleophilic addition |
Procuring the pre-synthesized alcohol streamlines manufacturing by removing hazardous organometallic steps and reducing waste disposal costs.
When synthesizing complex scaffolds like 3-(4-chlorophenyl)-5-cyclohexyl-4-phenyloxazolidin-2-one, utilizing 1-cyclohexyl-2-phenylethan-1-ol directly is highly advantageous. If the ketone analog (1-cyclohexyl-2-phenylethanone) is used, a mandatory reduction step utilizing borane dimethylsulfide at -20 °C is required[1]. Procuring the alcohol directly saves a synthetic step, avoids cryogenic conditions, and prevents the typical 15-30% yield loss associated with secondary alcohol isolation.
| Evidence Dimension | Synthetic steps to oxazolidinone derivatives |
| Target Compound Data | Direct cyclization (0 reduction steps) |
| Comparator Or Baseline | 1-Cyclohexyl-2-phenylethanone (requires 1 cryogenic reduction step) |
| Quantified Difference | Elimination of 1 cryogenic step and associated yield loss |
| Conditions | Late-stage heterocycle modification |
Eliminating cryogenic reduction steps significantly lowers energy costs and improves throughput in API scaffold synthesis.
For applications requiring specific solubility profiles or flexible steric bulk, 1-cyclohexyl-2-phenylethan-1-ol provides a distinct advantage over the common analog 1,2-diphenylethanol. The substitution of one planar phenyl ring with a saturated cyclohexyl ring increases the Fraction of sp3 carbons (Fsp3) and raises the XLogP3 to 3.9 [1]. This ~1.0 log unit increase in lipophilicity compared to the bis-aromatic baseline ensures superior solubility in non-polar hydrocarbon solvents and alters the steric environment for ligand design.
| Evidence Dimension | Lipophilicity (XLogP3) |
| Target Compound Data | XLogP3 = 3.9 |
| Comparator Or Baseline | 1,2-Diphenylethanol (XLogP3 ~ 2.8) |
| Quantified Difference | ~1.1 log unit increase |
| Conditions | Computational physicochemical profiling |
Higher lipophilicity and sp3 character improve formulation compatibility in non-polar systems and provide unique steric tuning for catalyst ligands.
Synthesizing this alcohol via the reaction of 2-cyclohexyloxirane with phenyllithium relies on S_N2 attack at the less substituted side of the epoxide [1]. However, steric hindrance often leads to incomplete regioselectivity, generating trace amounts of the 2-cyclohexyl-1-phenylethanol regioisomer. Procuring commercial-grade 1-cyclohexyl-2-phenylethan-1-ol (>95-99% purity) eliminates the need for arduous chromatographic separation of these closely related isomers.
| Evidence Dimension | Regioisomer contamination risk |
| Target Compound Data | <1-5% (commercial procurement) |
| Comparator Or Baseline | Epoxide ring-opening synthesis (prone to mixed attack) |
| Quantified Difference | Elimination of minor S_N2 regioisomer byproducts |
| Conditions | Organolithium epoxide ring-opening |
Guaranteed regiochemical purity prevents downstream side reactions and eliminates the need for high-resolution chromatography.
Because it bypasses the need for cryogenic ketone reduction, 1-cyclohexyl-2-phenylethan-1-ol is the ideal starting material for synthesizing complex oxazolidinones, such as 3-(4-chlorophenyl)-5-cyclohexyl-4-phenyloxazolidin-2-one [1]. Its high regiochemical purity ensures clean cyclization, making it highly suitable for pharmaceutical library generation.
The unique combination of a flexible benzyl group and a bulky, sp3-rich cyclohexyl group makes this compound an excellent backbone for designing custom chiral auxiliaries or ligands. Its high lipophilicity (XLogP3 = 3.9) ensures complete solubility in non-polar catalytic systems, outperforming rigid bis-aromatic analogs like 1,2-diphenylethanol [2].
As a validated product of advanced photocatalytic sp3 C-H bond activation (e.g., coupling toluene with cyclohexanecarboxaldehyde), this pure compound serves as a critical analytical reference standard for calibrating yield and selectivity in novel photoredox methodologies [3].